molecular formula C13H21NO4 B13916158 O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate

Cat. No.: B13916158
M. Wt: 255.31 g/mol
InChI Key: ITXJHAFQCXVFMQ-UHFFFAOYSA-N
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Description

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate typically involves the reaction of 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylic acid with tert-butyl and methyl esters under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl and methyl ester groups.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-13(10(15)17-4)7-9(14)8-13/h9H,5-8H2,1-4H3

InChI Key

ITXJHAFQCXVFMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)C(=O)OC

Origin of Product

United States

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